molecular formula C6H8O6 B12862168 (R)-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde

(R)-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde

Cat. No.: B12862168
M. Wt: 176.12 g/mol
InChI Key: UYUXSRADSPPKRZ-NEEWWZBLSA-N
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Description

®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and a tetrahydrofuran ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde typically involves multi-step organic reactions. One common method includes the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary functional groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the final product. Optimization of reaction conditions, including solvent choice and reaction time, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, including ethers and esters.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound is studied for its potential role in metabolic pathways. Its interactions with enzymes and other biomolecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as cancer and neurodegenerative diseases.

Industry

Industrially, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxypropanoic acid
  • ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxybutanal

Uniqueness

What sets ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde apart from similar compounds is its specific stereochemistry and functional groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3-,4-,5+/m0/s1

InChI Key

UYUXSRADSPPKRZ-NEEWWZBLSA-N

Isomeric SMILES

C(=O)[C@@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O

Canonical SMILES

C(=O)C(C1C(C(C(=O)O1)O)O)O

Origin of Product

United States

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